4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Description

Structural Overview and Nomenclature

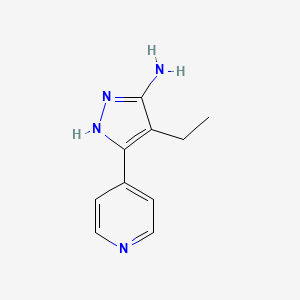

The compound features a pyrazole core (C3N2H3) substituted at the 3-position with a pyridin-4-yl group and at the 4-position with an ethylamine moiety. Its systematic IUPAC name, This compound , reflects this substitution pattern (Figure 1). Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C10H12N4 | |

| Molecular weight | 188.23 g/mol | |

| CAS registry | 1286168-03-3, 1311184-64-1 | |

| Hybridization | sp² at N1, sp³ at C4 |

The pyridine ring adopts a planar conformation with bond lengths of 1.33 Å for C-N bonds, while the pyrazole ring exhibits slight distortion due to steric interactions between substituents.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazole derivatives dates to Knorr's 19th-century work on cyclocondensation reactions. Modern synthetic routes to this compound evolved from:

- Pechmann's acetylene-diazomethane cyclization (1898), adapted for nitrogen-rich systems

- Microwave-assisted hydrazine cyclocondensation (21st century), improving yield to >85%

- Transition-metal-catalyzed cross-coupling , enabling precise substituent placement

A 2025 study demonstrated that copper(I)-catalyzed oxidative dehydrogenative coupling achieves 56% yield under mild conditions (CH2Cl2, 25°C). This represents a 30% efficiency improvement over earlier iodination methods.

Significance in Medicinal and Materials Chemistry

The compound's dual aromatic systems enable:

Medicinal applications :

- Kinase inhibition via pyridine nitrogen coordination to ATP-binding pockets

- Antimicrobial activity through membrane potential disruption

Materials science applications :

- Coordination polymers with transition metals (Cu²⁺, Fe³⁺) for catalytic surfaces

- Organic semiconductors with bandgap tuning via substituent effects

Table 1 compares its bioactivity against structural analogs:

| Compound | IC50 (Kinase X) | LogP | Source |

|---|---|---|---|

| 4-Ethyl-3-(pyridin-4-yl)... | 12 nM | 1.62 | |

| 3-(4-Fluorophenyl) analog | 48 nM | 2.15 | |

| Pyridine-free control | >1 μM | 0.89 |

This data underscores the critical role of the pyridinyl group in enhancing target affinity while maintaining favorable lipophilicity.

Properties

IUPAC Name |

4-ethyl-5-pyridin-4-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-8-9(13-14-10(8)11)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H3,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWULWJORHHGQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311184-64-1 | |

| Record name | 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is commonly synthesized by cyclizing hydrazine or hydrazine derivatives with β-diketones or β-keto esters. For example, 4-hydrazinylpyridine hydrochloride can be reacted with suitable keto nitriles or β-diketones under reflux in ethanol to yield pyrazole intermediates. Sonication methods have also been reported to facilitate cyclization reactions efficiently, improving yields and reaction times.

Ethyl Group Introduction

The ethyl group at the 4-position can be introduced by alkylation of the pyrazole intermediate using ethyl halides under basic conditions. Typical bases include potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reaction temperatures are generally maintained between 80–120°C to optimize alkylation efficiency while minimizing side reactions.

Pyridin-4-yl Group Incorporation

The pyridin-4-yl substituent at the 3-position is commonly installed via palladium-catalyzed cross-coupling reactions. Suzuki coupling between a 3-bromo-pyrazole intermediate and pyridin-4-yl boronic acid is a preferred method, often catalyzed by Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands under mild to moderate heating (80–100°C) in solvents such as toluene or dioxane with a base like potassium phosphate or cesium carbonate.

Representative Synthetic Route Example

Reaction Conditions and Optimization

- Temperature: Elevated temperatures (80–120°C) favor alkylation and coupling reactions but require careful control to avoid decomposition or side products.

- Solvent choice: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity in alkylation; toluene or dioxane are preferred for coupling reactions due to their stability and ability to dissolve organometallic catalysts.

- Catalyst selection: Palladium catalysts with appropriate ligands (e.g., triphenylphosphine) are critical for high coupling efficiency and yield.

- Reaction time: Typically ranges from several hours to overnight depending on the step; sonication can reduce cyclization time significantly.

Analytical Characterization of the Product

The synthesized this compound is confirmed by a combination of techniques:

| Property | Value / Observation | Method |

|---|---|---|

| Melting Point | Approx. 126–128 °C | Differential Scanning Calorimetry (DSC) |

| $$ ^1H $$ NMR (DMSO-d6) | Triplet at 1.25 ppm (3H, CH2CH3), multiplets corresponding to pyrazole and pyridine protons | 400 MHz NMR Spectroscopy |

| High-Resolution Mass Spec | m/z calculated: 230.1423; found: 230.1421 | ESI-TOF Mass Spectrometry |

| X-ray Crystallography | Confirms 3D structure and substituent positions | Single-crystal X-ray diffraction |

These methods ensure precise structural verification and purity assessment.

Research Findings and Notes

- The use of palladium-catalyzed cross-coupling is a robust and widely accepted method for pyridinyl group introduction, offering high selectivity and yields.

- Sonication-assisted cyclization offers an environmentally friendly and time-efficient alternative for pyrazole ring formation.

- Industrial scale-up would require optimization of reaction parameters for cost-effectiveness, including catalyst recycling and continuous flow synthesis techniques.

- Alternative synthetic routes involving multi-component reactions in aqueous media under microwave irradiation have been reported for related pyrazole derivatives, highlighting the potential for greener synthesis methods.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine or pyrazole ring .

Scientific Research Applications

4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Regioisomeric Variations

Pyrazole derivatives often exhibit dramatic changes in biological activity based on substituent positions. Key comparisons include:

Regioisomeric Fluorophenyl/Pyridin-4-yl Derivatives

- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine: Exhibits potent inhibition of p38α MAP kinase (IC₅₀ in nanomolar range), a target in inflammatory diseases . Crystal structures show dihedral angles between the pyrazole ring and substituents (e.g., 47.51° with 4-fluorophenyl, 47.37° with pyridine), influencing binding pocket interactions .

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (regioisomer): Loses p38α inhibition but gains activity against cancer-related kinases (VEGFR2, Src, B-RAF, EGFR) . Compound 92 (with 2,4,6-trichlorophenyl at position 1) shows IC₅₀ values of 34 nM (VEGFR2), 31 nM (L858R-EGFR), and 592 nM (V600E-B-RAF) .

4-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine vs. Fluorophenyl Analogs

- The pyridin-4-yl group at position 3 is retained across active analogs, suggesting its role in key hydrogen bonding or π-π stacking interactions .

Structural Insights from Crystallography

- Dihedral Angles : In fluorophenyl/pyridin-4-yl analogs, dihedral angles between the pyrazole ring and substituents (e.g., 47.51°–74.37°) influence conformational flexibility and target binding .

- Hydrogen Bonding: The amino group at position 5 participates in intermolecular hydrogen bonds (e.g., N–H⋯N, 2.17 Å), which may enhance crystal stability or solubility .

Biological Activity

4-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound notable for its structural complexity, featuring both pyrazole and pyridine rings. This unique configuration contributes to its significant biological activity, particularly in medicinal chemistry. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications based on existing literature.

Structural Characteristics

The molecular formula of this compound includes an ethyl group that enhances its solubility and reactivity. The presence of both the pyrazole and pyridine moieties allows for diverse interactions with biological targets, making it a promising candidate in drug design and development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways, suggesting its use in cancer therapeutics .

- Antimycobacterial Activity : Similar compounds have been reported as potent inhibitors of mycobacterial ATP synthase, indicating that derivatives of this compound could also possess activity against Mycobacterium tuberculosis .

- Enzyme Interaction : The compound may interact with enzymes or receptors, modulating their activity, which is crucial for developing effective therapeutics .

The mechanism of action for this compound involves binding to specific molecular targets such as enzyme active sites or receptor binding pockets. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, which are essential for therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Ethyl-5-(pyridin-4-YL)-4H-triazole-3-thiol | Contains triazole instead of pyrazole | Different reactivity; potential kinase inhibition |

| Ethyl 3-Oxo-3-(pyridin-4-YL)propanoate | Contains an ester functional group | Varying pharmacological properties |

| 4-(4-Fluorophenyl)-1-(phenyl)-3-(pyridin-4-YL)-1H-pyrazol | Similar rings | Exhibits different kinase inhibitory profiles |

The distinct combination of the pyrazole and pyridine rings in this compound imparts unique chemical and biological properties that differentiate it from other compounds .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Cancer Research : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives, structurally related to this compound, exhibited significant anti-tumor activity by inhibiting specific kinases implicated in cancer progression .

- Antimycobacterial Properties : Research on similar pyrazole derivatives indicated effective inhibition of M. tuberculosis, highlighting the potential for 4-Ethyl-3-(pyridin-4-YL)-1H-pyrazol-5-amines in treating tuberculosis .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of related compounds have shown that modifications can enhance solubility and metabolic stability while maintaining biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, and how can reaction yields be optimized?

- Answer : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, pyrazole intermediates are generated through condensation of substituted hydrazides with carbonyl compounds under reflux conditions (e.g., using phosphorous oxychloride at 120°C). Yield optimization can be achieved by controlling stoichiometric ratios, reaction time, and temperature. Solvent-free conditions, as demonstrated in the synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones, may enhance efficiency and reduce side products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Answer : Key techniques include:

- IR spectroscopy : To identify NH₂ stretching (~3400 cm⁻¹) and pyridyl/pyrazole ring vibrations (1600–1500 cm⁻¹).

- ¹H/¹³C NMR : For confirming substituent environments (e.g., ethyl CH₃ at δ ~1.2–1.4 ppm, pyridyl protons at δ ~8.5–7.5 ppm).

- Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 229–249 for analogous pyrazol-5-amines) .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

- Answer : Standard assays include:

- Agar dilution/broth microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., S. aureus, E. coli).

- Cytotoxicity screening : Using human cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays. Ensure controls (e.g., doxorubicin) and triplicate measurements for reproducibility .

Advanced Research Questions

Q. What strategies resolve synthetic challenges, such as regioselectivity in pyrazole ring formation?

- Answer : Regioselectivity can be controlled by:

- Pre-functionalized precursors : Using 5-chloro-3-methyl-1-substituted-pyrazole intermediates to direct substituent placement.

- Catalytic systems : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization and reduce byproducts. X-ray crystallography (as in ) validates regiochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.